molecular formula C12H19N3O B8061238 4-(((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-3,5-dimethylisoxazole

4-(((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-3,5-dimethylisoxazole

Cat. No.: B8061238
M. Wt: 221.30 g/mol
InChI Key: UNBNMHQFDAVMGH-PHIMTYICSA-N
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Description

4-(((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-3,5-dimethylisoxazole is a unique organic compound characterized by its hexahydropyrrolo and dimethylisoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 4-(((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-3,5-dimethylisoxazole involves multiple steps. The initial step generally includes the preparation of the hexahydropyrrolo[3,4-c]pyrrol core, which is typically achieved through cyclization reactions. Subsequently, the introduction of the isoxazole ring is carried out through nitrile oxide cycloaddition reactions. Specific reaction conditions may vary, but they often require controlled temperatures and specialized reagents to ensure the desired structural formation.

Industrial Production Methods: : For large-scale production, optimization of the synthetic route is crucial. This often involves the use of scalable reagents and catalysts to ensure high yields and purity. Continuous flow synthesis and other modern techniques might be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: : The products formed from these reactions can vary, but they often include derivatives with modified functional groups, potentially enhancing the compound's properties or leading to new compounds with unique characteristics.

Scientific Research Applications

4-(((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-3,5-dimethylisoxazole has diverse applications in scientific research:

Chemistry: : It serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and synthetic pathways.

Biology: : In biological research, this compound might be investigated for its potential bioactive properties. Its structural motifs are of interest for drug discovery and development, particularly in the search for new therapeutic agents.

Medicine: : The potential medicinal applications could include its use as a lead compound for the development of drugs targeting specific molecular pathways or diseases.

Industry: : Industrially, this compound could be utilized in the development of specialty chemicals and advanced materials, particularly those requiring specific chemical and physical properties.

Mechanism of Action

The mechanism by which 4-(((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-3,5-dimethylisoxazole exerts its effects depends on its interaction with molecular targets:

Molecular Targets and Pathways: : This compound may interact with various enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary depending on the specific application, but it often involves binding to active sites or modulating the activity of target proteins.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: : Compared to other compounds with similar structures, 4-(((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-3,5-dimethylisoxazole stands out due to its unique combination of functional groups and stereochemistry. This uniqueness can confer distinct chemical and biological properties, making it particularly valuable for certain applications.

List of Similar Compounds: : Similar compounds might include other hexahydropyrrolo[3,4-c]pyrrol derivatives or dimethylisoxazole-containing molecules, each with their own set of properties and potential uses. The exact list would depend on the specific context of the comparison, such as their intended use or chemical behavior.

And there you have it! A detailed dive into this compound. Quite a mouthful, but fascinating, nonetheless. Anything more you need on this?

Properties

IUPAC Name

4-[[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-8-12(9(2)16-14-8)7-15-5-10-3-13-4-11(10)6-15/h10-11,13H,3-7H2,1-2H3/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBNMHQFDAVMGH-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CC3CNCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN2C[C@H]3CNC[C@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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